6-Chloro-5-fluoropyrazin-2-amine
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Overview
Description
6-Chloro-5-fluoropyrazin-2-amine is an organic compound with the molecular formula C4H3ClFN3. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The presence of chlorine and fluorine atoms on the pyrazine ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoropyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method is the nucleophilic substitution reaction where a pyrazine derivative is treated with chlorine and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluoropyrazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-amino-5-fluoropyrazin-2-amine, while oxidation may produce 6-chloro-5-fluoropyrazine-2-carboxylic acid .
Scientific Research Applications
6-Chloro-5-fluoropyrazin-2-amine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoropyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-fluoropyridin-2-amine: Similar in structure but with a pyridine ring instead of pyrazine.
2-Amino-6-chloropyrazine: Lacks the fluorine atom, affecting its reactivity and biological activity.
5-Amino-2-fluoropyridine: Contains an amino group and fluorine on a pyridine ring
Uniqueness
6-Chloro-5-fluoropyrazin-2-amine is unique due to the simultaneous presence of chlorine and fluorine atoms on the pyrazine ring, which imparts distinct electronic and steric effects. These effects influence its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C4H3ClFN3 |
---|---|
Molecular Weight |
147.54 g/mol |
IUPAC Name |
6-chloro-5-fluoropyrazin-2-amine |
InChI |
InChI=1S/C4H3ClFN3/c5-3-4(6)8-1-2(7)9-3/h1H,(H2,7,9) |
InChI Key |
CETAWKVXVUNOSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)F)Cl)N |
Origin of Product |
United States |
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